molecular formula C14H14N2O3 B2985399 (3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid CAS No. 60716-62-3

(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

Cat. No. B2985399
CAS RN: 60716-62-3
M. Wt: 258.277
InChI Key: RSOYXYPGWILLRY-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives has been a subject of research. One method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation . Another approach involves the design and synthesis of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists . A robust one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure has also been described .


Chemical Reactions Analysis

The chemical reactions involving indole-3-carboxylic acid derivatives have been explored. For instance, the biosynthetic pathway of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives in Arabidopsis involves the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . Another study discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .

Scientific Research Applications

Synthesis and Antiinflammatory Activities

  • A series of novel 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids, including compounds related to (3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid, have been synthesized and evaluated for their antiinflammatory activities. This research outlines the relationships between the structure of these compounds and their antiinflammatory effectiveness (Demerson, Humber, Dobson, & Martel, 1975).

Synthesis Approaches for Functionalized Indoles

  • Studies have developed methods for synthesizing 3-functionally substituted acylindoles, extending the scope of reactions to produce compounds like this compound. These methods involve refluxing carboxylic acids with indole in acetic anhydride solutions, demonstrating a novel approach for the synthesis of these types of compounds (Abdel-Motaleb, Makhloof, Ibrahim, & Elnagdi, 2007).

Chemical Properties and Fluorescence Studies

  • Research has been conducted on the synthesis of new 3-arylindole-2-carboxylates, closely related to the chemical structure of interest. These studies not only focus on the synthesis but also explore the fluorescence properties of these compounds, providing insights into their potential applications in fluorescence studies and as probes (Queiroz, Abreu, Castanheira, & Ferreira, 2007).

Applications in Organic Synthesis and Fluorescence

  • Further research explores the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes, a process relevant to the synthesis of compounds like this compound. This method results in highly substituted indole derivatives, some of which exhibit solid-state fluorescence, highlighting their potential in organic synthesis and fluorescence applications (Yamashita, Hirano, Satoh, & Miura, 2009).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of novel indole-3-carboxylic acid derivatives and their potential applications in medicine and biology .

properties

IUPAC Name

(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOYXYPGWILLRY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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